N-(2-Methoxy-4-nitrophenyl)acetamide

Catalog No.
S703268
CAS No.
93-27-6
M.F
C9H10N2O4
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methoxy-4-nitrophenyl)acetamide

CAS Number

93-27-6

Product Name

N-(2-Methoxy-4-nitrophenyl)acetamide

IUPAC Name

N-(2-methoxy-4-nitrophenyl)acetamide

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)

InChI Key

DQWRNQKJPNUTPJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC

N-(2-Methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O4C_9H_{10}N_2O_4. It features a methoxy group and a nitro group attached to a phenyl ring, making it a derivative of acetanilide. The compound is characterized by its unique structural properties, which include non-planarity due to torsion angles between the substituents and the central phenyl ring. This non-planarity can influence its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .

Typical for compounds containing nitro and acetamido groups. These reactions may include:

  • Nitration: The nitro group can participate in electrophilic aromatic substitution reactions, potentially leading to further nitration.
  • Reduction: The nitro group may be reduced to an amine under specific conditions, altering the compound's biological activity.
  • Acetylation: The acetamido group can be modified through acetylation reactions, impacting solubility and reactivity.

These reactions highlight the compound's versatility in synthetic chemistry and potential applications in developing new materials or pharmaceuticals .

Research indicates that N-(2-Methoxy-4-nitrophenyl)acetamide exhibits significant biological activity. It may act as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. Additionally, the compound's structural features suggest potential anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies aimed at drug development .

The synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The general procedure is as follows:

  • Reagents: Combine 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with 2.46 g (24 mmol) of acetic anhydride in 30 ml of glacial acetic acid.
  • Reaction Conditions: Stir the mixture continuously for approximately 18 hours at room temperature.
  • Isolation: After the reaction, dry the mixture under vacuum and purify the residue through recrystallization from aqueous solution.

This method yields single crystals suitable for characterization through techniques such as X-ray diffraction .

N-(2-Methoxy-4-nitrophenyl)acetamide has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Materials Science: The compound has been explored for use in optoelectronic devices due to its thin-film properties, which are beneficial for light detection applications .
  • Chemical Research: It serves as a model compound for studying reaction mechanisms involving nitro and acetamido functionalities.

These applications underline its importance in both academic research and industrial contexts .

Interaction studies involving N-(2-Methoxy-4-nitrophenyl)acetamide focus on its binding affinity with various biological targets, including enzymes and receptors. Such studies are crucial for understanding its mechanism of action and potential side effects when used in therapeutic settings. Preliminary findings suggest that the compound can form stable interactions with certain proteins, influencing their activity .

N-(2-Methoxy-4-nitrophenyl)acetamide shares structural similarities with several other compounds, notably those containing methoxy or nitro groups on aromatic rings. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-Hydroxy-2-nitrophenyl)acetamideHydroxy group instead of methoxyExhibits strong hydrogen bonding capabilities
N-(3-Nitrophenyl)acetamideNitro group at a different positionDifferent electronic properties affecting reactivity
N-(4-Methoxyphenyl)acetamideLacks nitro groupFocus on methoxy substitution effects

The uniqueness of N-(2-Methoxy-4-nitrophenyl)acetamide lies in its specific arrangement of functional groups, which influences its chemical behavior and biological activity differently compared to these similar compounds .

XLogP3

1.2

UNII

39XSR5VP2J

Other CAS

93-27-6

Wikipedia

2-acetylamino-5-nitroanisole

General Manufacturing Information

Acetamide, N-(2-methoxy-4-nitrophenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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